molecular formula C5H4N2O2 B7968559 4-oxo-1H-pyrimidine-6-carbaldehyde

4-oxo-1H-pyrimidine-6-carbaldehyde

Cat. No.: B7968559
M. Wt: 124.10 g/mol
InChI Key: NHCWPYTVOAKGHW-UHFFFAOYSA-N
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Description

4-oxo-1H-pyrimidine-6-carbaldehyde is a pyrimidine derivative featuring an oxo group at position 4 and an aldehyde group at position 6. The aldehyde group enhances its reactivity, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and heterocyclic derivatives. Pyrimidine-based compounds are widely studied due to their biological relevance, including antimicrobial and anticancer activities.

Properties

IUPAC Name

4-oxo-1H-pyrimidine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-2-4-1-5(9)7-3-6-4/h1-3H,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCWPYTVOAKGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=NC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=NC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selenium Dioxide-Mediated Oxidation

Selenium dioxide (SeO₂) in dioxane or acetic acid under reflux selectively oxidizes methyl groups to aldehydes. For example, 6-methyl-4-oxo-1H-pyrimidine dissolved in acetic acid with SeO₂ at 120°C for 6–8 hours yields the carbaldehyde, albeit with moderate efficiency (40–50%) due to competing over-oxidation to carboxylic acids. Adjusting stoichiometry (1:1.2 substrate-to-SeO₂ ratio) and employing inert atmospheres minimizes side reactions.

Chromium-Based Oxidants

Chromium trioxide (CrO₃) in acetic anhydride achieves higher yields (55–65%) but requires stringent temperature control (0–5°C) to prevent ring degradation. Post-reaction quenching with sodium bisulfite is critical to isolate the aldehyde.

Table 1: Oxidation Methods for 6-Methyl-4-Oxo-1H-Pyrimidine

OxidantSolventTemperature (°C)Time (h)Yield (%)
SeO₂Acetic acid120845
CrO₃Ac₂O0–51260
MnO₂Toluene1102430

Vilsmeier-Haack Formylation of 4-Oxo-1H-Pyrimidine

The Vilsmeier-Haack reaction introduces a formyl group directly onto the pyrimidine ring via electrophilic aromatic substitution. This method is advantageous for substrates with electron-donating groups that activate position 6.

Reaction Conditions

A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the chloroiminium intermediate, which reacts with the pyrimidine at 80–90°C. After hydrolysis, the aldehyde is obtained in 50–70% yield. For instance, 4-oxo-1H-pyrimidine treated with POCl₃/DMF (1:3 ratio) in dichloroethane for 4 hours yields the carbaldehyde, with purification via column chromatography (silica gel, hexane/ethyl acetate).

Regioselectivity Considerations

The oxo group at position 4 directs formylation to position 6 due to resonance stabilization of the intermediate. Competing substitution at position 2 is suppressed by steric hindrance.

Cyclocondensation of Aldehyde-Containing Precursors

Constructing the pyrimidine ring with an aldehyde already installed avoids post-synthetic modifications. This approach often employs multicomponent reactions (MCRs).

Biginelli-Like Reactions

A modified Biginelli reaction using β-keto aldehydes, urea, and a catalyst under acidic conditions forms 4-oxo-1H-pyrimidine-6-carbaldehyde directly. For example, ethyl acetoaldehyde reacts with urea and p-toluenesulfonic acid (PTSA) in ethanol at 80°C, yielding the product in 60% yield after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of malonaldehyde, guanidine hydrochloride, and ammonium acetate in ethanol under 150 W microwave irradiation for 15 minutes achieves 65% yield.

Reduction of 6-Cyano-4-Oxo-1H-Pyrimidine

Partial reduction of a cyano group at position 6 to an aldehyde offers a high-yielding pathway.

Diisobutylaluminum Hydride (DIBAL) Reduction

DIBAL in anhydrous toluene at −78°C selectively reduces the nitrile to an aldehyde without over-reduction to the alcohol. Yields reach 70–75% with strict exclusion of moisture.

Catalytic Hydrogenation

Palladium on barium sulfate (Pd/BaSO₄) under hydrogen gas (1 atm) in quinoline solvent achieves 60% yield but risks incomplete conversion.

Nucleophilic Aromatic Substitution

Introducing a formyl group via displacement of a leaving group (e.g., chloride) is feasible but less common due to the low reactivity of pyrimidine rings.

Ullmann-Type Coupling

A copper-catalyzed coupling of 6-chloro-4-oxo-1H-pyrimidine with formaldehyde in the presence of pyridine and CuI at 120°C yields the carbaldehyde in 40% yield .

Chemical Reactions Analysis

4-oxo-1H-pyrimidine-6-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include electrospray ionization mass spectrometry for structural elucidation and characterization . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with enhanced properties.

Scientific Research Applications

Medicinal Chemistry

4-Oxo-1H-pyrimidine-6-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promising activities against multiple diseases, including cancer and infectious diseases.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds derived from this compound. For instance:

Compound NameActivityReference
2-(butylthio)-4-oxo-1H-pyrimidine-6-carboxylic acidEffective against bacterial strains
6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileExhibited antimicrobial activity

These compounds are being explored for their potential to treat bacterial infections effectively.

Antitumor Activity

Research indicates that derivatives of this compound can inhibit tumor cell growth. For example, specific pyrimidine derivatives have been shown to target enzymes involved in tumor proliferation:

CompoundMechanism of ActionReference
Pyrimidine derivativesInhibit glycinamide ribonucleotide formyltransferase (GARFTase)
Novel pyrrolo[2,3-d]pyrimidinesSelective for folate receptors in tumor cells

These findings suggest a potential pathway for developing targeted cancer therapies.

Organic Synthesis

This compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis.

Synthetic Routes

The compound can be synthesized through several methods, including cyclization reactions and condensation processes:

Reaction TypeConditionsOutcome
Cyclization with ethyl cyanoacetate and thioureaReflux in ethanolFormation of thienopyrimidine derivatives
Nucleophilic substitution reactionsBasic conditions with amines or thiolsSubstituted pyrimidines

These methods highlight the compound's versatility in generating diverse chemical entities.

Biological Research

The biological activities associated with this compound derivatives extend beyond antimicrobial and antitumor effects. Research is ongoing to explore their roles in other therapeutic areas.

Enzyme Inhibition

The mechanism of action often involves the inhibition of specific enzymes, which can disrupt metabolic pathways:

  • Enzyme Targets : Compounds derived from this compound have been shown to inhibit enzymes like GARFTase, which is crucial for nucleotide synthesis in cancer cells.
  • Selectivity : Some derivatives exhibit selectivity for tumor-specific transporters, enhancing their therapeutic potential while minimizing side effects on normal cells.

Mechanism of Action

The mechanism of action of 4-oxo-1H-pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-oxo-1H-pyrimidine-6-carbaldehyde and related compounds:

Compound Name Molecular Formula Substituents Key Properties Biological Activity References
This compound C₅H₃N₂O₂ - Aldehyde (C6)
- Oxo (C4)
High reactivity due to aldehyde; potential intermediate for drug synthesis Not explicitly reported
6-aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile Varies by aryl group - Carbonitrile (C5)
- Aryl (C6)
- Oxo (C4)
Enhanced stability from 1,4-dihydro structure; moderate LogP values (~0.055) Antibacterial (vs. Staphylococcus aureus)
2-amino-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carbaldehyde C₈H₆N₄O₂ - Aldehyde (C6)
- Oxo (C4)
- Amino (C2)
Fused pyridine ring increases planarity; amino group improves solubility (PSA: 102.72) Not reported, but structural analogs used in cancer research
6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde C₁₀H₆O₄ - Aldehyde (C4)
- Oxo (C2)
- Hydroxy (C6)
Chromene backbone enables UV absorption; aldehyde used in multicomponent reactions Anticancer (coumarin derivatives)

Challenges and Opportunities

  • This compound: Limited data on its biological activity suggests a need for further studies. Its aldehyde group positions it as a candidate for developing kinase inhibitors or antiviral agents.
  • Pyrido-fused Analogs: The fused ring system in 2-amino-4-oxo-1H-pyrido[2,3-d]pyrimidine-6-carbaldehyde may improve DNA intercalation but complicates synthetic scalability.
  • Coumarin Derivatives : While structurally distinct, the aldehyde in 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde highlights cross-heterocycle reactivity patterns.

Q & A

Q. What are the common synthetic routes for preparing 4-oxo-1H-pyrimidine-6-carbaldehyde, and what key reaction conditions influence yield?

Methodological Answer: A widely applicable synthesis involves condensation reactions under mild alkaline conditions. For example, a procedure adapted from substituted pyrimidine aldehyde syntheses () can be modified:

React a halogenated pyrimidine precursor (e.g., 2-chloro-4-oxo-pyrimidine) with a glycinate ester in methanol using triethylamine as a base.

Stir at room temperature to form an intermediate aldehyde.

Hydrolyze the intermediate with sodium methoxide, followed by acidification to precipitate the product.

Critical Parameters:

  • Solvent Choice: Methanol is preferred for solubility and reaction homogeneity.
  • Base Selection: Triethylamine facilitates deprotonation without side reactions.
  • Temperature Control: Room temperature minimizes aldehyde oxidation, while heating (50–60°C) during hydrolysis accelerates ring closure.

Yield Optimization:

  • Purify intermediates via filtration to remove unreacted starting materials.
  • Acidify carefully (pH < 7) to avoid over-protonation, which can degrade the aldehyde group.

Reference:

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

  • 1H/13C NMR: Identify the aldehyde proton (δ ~9.8–10.2 ppm) and carbonyl groups (C=O at δ ~165–175 ppm). Adjacent aromatic protons in the pyrimidine ring typically appear as doublets or triplets (δ ~6.5–8.5 ppm) ().
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks ([M+H]+ or [M−H]−) with <2 ppm error.
  • FT-IR: Detect C=O stretches (~1680 cm⁻¹) and aldehyde C–H stretches (~2820, 2720 cm⁻¹).
  • X-ray Crystallography: Resolve tautomeric forms and confirm regiochemistry ().

Data Cross-Validation:

  • Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities.

Reference:

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve regioselectivity at the 6-position aldehyde group?

Methodological Answer: Regioselectivity challenges arise due to competing nucleophilic attacks on the pyrimidine ring. Strategies include:

  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring aldehyde formation.
  • Catalytic Systems: Employ Pd-catalyzed cross-coupling to direct substitution to the 6-position.
  • Temperature Gradients: Slow warming (0°C → room temperature) reduces kinetic byproducts.

Case Study:
In analogous syntheses (), one-pot reactions with controlled stoichiometry improved selectivity. For this compound, pre-functionalizing the 2-position with electron-withdrawing groups (e.g., Cl) can direct electrophilic substitution to the 6-position.

Validation:

  • Monitor reaction progress via TLC or LC-MS to identify intermediate species.
  • Use 2D NMR (e.g., HSQC) to confirm substitution patterns in the final product.

Reference:

Q. When encountering contradictory data between crystallographic and spectroscopic analyses, what methodological approaches resolve discrepancies?

Methodological Answer: Contradictions may arise from polymorphism (X-ray) vs. solution-state dynamics (NMR). Address this via:

Tautomerism Analysis:

  • Perform variable-temperature NMR to detect keto-enol equilibria.
  • Compare X-ray bond lengths (C=O vs. C–O) to confirm dominant tautomers ().

Computational Modeling:

  • Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data.

Multi-Technique Validation:

  • Pair X-ray with solid-state NMR to assess bulk vs. single-crystal properties.

Example Workflow:

  • For this compound, conflicting NOESY (solution) and X-ray (solid) data were resolved by identifying solvent-mediated tautomer shifts.

Reference:

Data Contradiction Analysis

Q. How should researchers address low reproducibility in synthetic yields across laboratories?

Methodological Answer: Yield variability often stems from trace moisture or oxygen sensitivity. Mitigation strategies:

  • Standardized Protocols:

    • Use anhydrous solvents (distilled over molecular sieves).
    • Conduct reactions under inert atmosphere (N2/Ar).
  • Parameter Table:

ParameterOptimal ConditionDeviation Impact
Solvent Purity≥99.9% anhydrous MeOH↓ Yield (hydrolysis)
Reaction Time1–2 hrs (RT)↑ Time → Side products
Acidification RateGradual (pH 5 → 2)Rapid addition → Amorphous precipitates

Troubleshooting:

  • Characterize byproducts via LC-MS to identify degradation pathways (e.g., aldehyde oxidation to carboxylic acid).

Reference:

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